molecular formula C6H4BrNOS B2410182 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one CAS No. 957345-85-6

2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one

Cat. No.: B2410182
CAS No.: 957345-85-6
M. Wt: 218.07
InChI Key: DYOODSONLYUOFR-UHFFFAOYSA-N
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Description

Significance of Fused Thiophene-Pyrrolone Systems in Contemporary Organic Chemistry

Fused thiophene-pyrrole systems are a class of π-conjugated polycyclic hydrocarbons that have garnered significant attention for their electronic properties. nih.gov The fusion of a thiophene (B33073) ring, which is electron-rich, with a pyrrole (B145914) or pyrrolone moiety can lead to materials with tunable electronic behaviors. kuleuven.be These scaffolds are often planar, which facilitates π-π stacking in the solid state, a crucial characteristic for charge transport in organic electronic devices.

The incorporation of nitrogen and sulfur heteroatoms modifies the electronic landscape of the molecule compared to their all-carbon analogues. The pyrrole nitrogen, for instance, can be a site for functionalization to modulate solubility and electronic properties. kuleuven.be These S,N-heteroacenes are being explored for their interesting structure-property relationships and have shown promise for applications in organic electronics. nih.govnih.gov

Table 1: Examples of Fused Thiophene-Pyrrole Systems and Their Research Interest

Fused System Key Features Area of Research
Thieno[3,2-b]pyrrole Electron-rich core, planar structure Organic field-effect transistors (OFETs), organic photovoltaics (OPVs)
Dithieno[3,2-b:2',3'-d]pyrrole Extended π-conjugation, high charge carrier mobility High-performance organic semiconductors

This table illustrates the general significance of related fused systems due to the limited direct research on 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one.

Overview of Brominated Heterocyclic Compounds in Advanced Chemical Research

Brominated heterocyclic compounds are cornerstone reagents in modern organic synthesis. researchgate.net The bromine atom is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. d-nb.info

The presence of a bromine atom on a heterocyclic scaffold like this compound opens up a vast array of synthetic possibilities. It can be readily transformed into other functional groups or used to connect the heterocyclic core to other molecular fragments. This versatility makes brominated heterocycles highly valuable intermediates. researchgate.netd-nb.info

Table 2: Key Cross-Coupling Reactions Utilizing Brominated Heterocycles

Reaction Name Reactants Catalyst Bond Formed
Suzuki Coupling Bromo-heterocycle, Organoboron reagent Palladium Carbon-Carbon
Stille Coupling Bromo-heterocycle, Organotin reagent Palladium Carbon-Carbon
Heck Coupling Bromo-heterocycle, Alkene Palladium Carbon-Carbon
Buchwald-Hartwig Amination Bromo-heterocycle, Amine Palladium Carbon-Nitrogen

| Sonogashira Coupling | Bromo-heterocycle, Terminal alkyne | Palladium/Copper | Carbon-Carbon |

This table provides examples of common synthetic transformations for which this compound could be a suitable substrate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNOS/c7-4-1-3-2-8-6(9)5(3)10-4/h1H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOODSONLYUOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-85-6
Record name 2-bromo-4H,5H,6H-thieno[2,3-c]pyrrol-6-one
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Synthetic Methodologies for 2 Bromo 4h Thieno 2,3 C Pyrrol 6 5h One and Analogous Thienopyrrolone Scaffolds

Established Synthetic Pathways for Thieno[2,3-c]pyrrol-6(5H)-one Core Architectures

The construction of the thieno[2,3-c]pyrrol-6(5H)-one core is a pivotal step that can be achieved through various synthetic routes. These methodologies often involve the sequential or concerted formation of the thiophene (B33073) and pyrrolone rings.

Cyclization Reactions in Fused Thienopyrrolone Synthesis

Intramolecular cyclization is a fundamental strategy for the formation of the bicyclic thienopyrrolone system. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the pyrrolone ring onto a pre-existing thiophene core. For instance, a common approach involves the cyclization of a suitably functionalized thiophene derivative, such as a 2-amino-3-carboxymethylthiophene or a related ester. The specific conditions for these cyclizations can vary widely, often employing thermal or acid/base-catalyzed methods to facilitate the ring closure.

A notable example is the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, which shares a similar fused heterocyclic structure. In this synthesis, a key step involves an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole, which leads to the formation of the pyridine (B92270) ring fused to the thiophene. researchgate.netscielo.brnih.gov This highlights the versatility of cyclization strategies in constructing such bicyclic systems. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity.

Gewald Reaction Derivatives and Related Aminothiophene Precursors

The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes. nih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. The resulting 2-aminothiophene is a versatile precursor for the synthesis of thieno[2,3-c]pyrrol-6(5H)-one.

The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene. nih.gov These 2-aminothiophene-3-carboxylates or -3-carbonitriles can then be further elaborated and cyclized to form the desired thienopyrrolone ring. For example, a 2-aminothiophene-3-carboxylate can be N-acylated with a suitable reagent, and subsequent intramolecular cyclization can afford the thieno[2,3-c]pyrrol-6(5H)-one core. The utility of the Gewald reaction lies in its operational simplicity and the diversity of substituents that can be introduced on the thiophene ring by varying the starting materials.

Starting MaterialsProductKey Features
Ketone/Aldehyde, Active Methylene Nitrile, Sulfur2-AminothiopheneMulticomponent reaction, high functional group tolerance
2-Aminothiophene-3-carboxylateThieno[2,3-c]pyrrol-6(5H)-oneVersatile precursor for pyrrolone ring formation

Sonogashira Coupling and Other Advanced Cross-Coupling Strategies for Thienopyrrolone Derivatives

Modern cross-coupling reactions provide sophisticated tools for the functionalization of heterocyclic systems and can be employed in the synthesis of thienopyrrolone derivatives. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly useful for introducing carbon-carbon bonds. nih.gov

In the context of thienopyrrolone synthesis, a Sonogashira coupling can be used to introduce an alkynyl substituent onto a pre-functionalized thiophene or pyrrolone ring. This alkynyl group can then serve as a handle for further transformations, including cyclization reactions to form additional fused rings. For example, a 5-chloro-4-iodopyrazole can be selectively coupled with phenylacetylene (B144264) under typical Sonogashira conditions, and the resulting 5-chloro-4-(phenylethynyl)pyrazole can be cyclized with sodium sulfide (B99878) to form a thieno[2,3-c]pyrazole. nih.gov A similar strategy could be envisioned for the synthesis of thieno[2,3-c]pyrrolones, where a halo-substituted thiophene precursor is coupled with a suitable alkyne, followed by cyclization to form the pyrrolone ring.

ReactionReactantsCatalyst/ReagentsProduct
Sonogashira CouplingTerminal Alkyne, Aryl/Vinyl HalidePd catalyst, Cu co-catalyst, BaseAlkynyl-substituted aromatic
CyclizationAlkynyl-substituted thiopheneVariousFused thienopyrrolone

Regioselective Acylation Approaches for Functionalizing Thienopyrroles

Regioselective acylation is a key method for introducing functional groups at specific positions on the thienopyrrole scaffold. The position of acylation is influenced by the electronic properties of the heterocyclic system and the reaction conditions, including the choice of acylating agent and catalyst. For the closely related thieno[3,2-b]pyrrole system, it has been demonstrated that the acyl group can be regioselectively introduced into the 6-position when tin(IV) chloride (SnCl4) is used as the catalyst. This type of directed functionalization is crucial for the synthesis of specific isomers and for introducing handles for further chemical modifications.

Strategies for Introducing the Bromine Atom onto the Thieno[2,3-c]pyrrol-6(5H)-one Scaffold

Once the thieno[2,3-c]pyrrol-6(5H)-one core is assembled, the next critical step is the introduction of the bromine atom at the desired position.

Direct Bromination Methodologies for Fused Aromatic Systems

Direct electrophilic bromination is a common and effective method for introducing bromine atoms onto aromatic and heteroaromatic rings. The regioselectivity of the bromination is governed by the inherent electronic properties of the fused ring system and can be influenced by the choice of brominating agent and reaction conditions.

For fused heterocyclic systems, the position of electrophilic attack is often directed by the electron-donating or -withdrawing nature of the constituent rings and any existing substituents. In the case of the thieno[2,3-c]pyrrol-6(5H)-one scaffold, the thiophene ring is generally more susceptible to electrophilic attack than the pyrrolone ring. The 2-position of the thiophene ring is typically the most activated site for electrophilic substitution.

Common brominating agents used for such transformations include N-bromosuccinimide (NBS), which is a mild and selective source of electrophilic bromine, and tetrabutylammonium (B224687) tribromide (TBATB). For example, the bromination of 1H-thieno[2,3-d]imidazole with NBS in acetonitrile (B52724) has been shown to occur regioselectively at the 5-position of the bicyclic system. nih.gov Similarly, a novel and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines using TBATB has been developed, yielding highly selective C3-brominated or C1, C3-dibrominated products. nih.gov

The reaction conditions, such as solvent, temperature, and the presence of a catalyst, can be optimized to achieve the desired regioselectivity and yield of 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one.

Brominating AgentSubstrate ExampleKey Features
N-Bromosuccinimide (NBS)1H-thieno[2,3-d]imidazoleMild, selective bromination
Tetrabutylammonium tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesHigh regioselectivity, good yields

Green Chemistry Principles and Sustainable Approaches in Thienopyrrolone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These approaches are highly relevant to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis of Heterocyclic Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. ekb.eg In the context of thienopyrrolone synthesis, microwave heating could be applied to key steps such as the initial condensation reactions or the cyclization to form the heterocyclic core. For example, microwave-assisted Paal-Knorr reactions have been successfully employed for the synthesis of various pyrrole (B145914) derivatives, often with improved efficiency. organic-chemistry.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Hypothetical Thienopyrrolone Formation

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Energy Consumption HighLow
Product Yield Moderate to goodOften higher
Side Reactions More prevalentOften reduced

Solvent-Free and Environmentally Benign Reaction Conditions

The use of hazardous organic solvents is a major concern in chemical synthesis. Solvent-free or "neat" reaction conditions, where the reactants themselves act as the reaction medium, are a cornerstone of green chemistry. researchgate.net This approach minimizes waste and can sometimes lead to different reactivity and selectivity. Grinding or mechanochemical methods can also be employed to facilitate reactions in the absence of a solvent. researchgate.net For the synthesis of thienopyrrolones, exploring solvent-free conditions for condensation and cyclization steps could offer significant environmental benefits. The use of environmentally benign solvents, such as water or ionic liquids, is another green alternative.

Advanced Catalytic Methodologies (e.g., Metal-Catalyzed, Biocatalysis, Heterogeneous Catalysis)

Catalysis plays a crucial role in developing sustainable synthetic methods.

Metal-Catalyzed Synthesis : Transition metal catalysts are widely used for the formation of C-C and C-N bonds, which are essential for constructing the thienopyrrolone scaffold. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce functional groups onto the thiophene ring prior to cyclization.

Biocatalysis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions. rgmcet.edu.innih.gov While specific biocatalysts for thienopyrrolone synthesis are not yet established, the broader field of biocatalysis is rapidly expanding and may offer future opportunities for the enantioselective synthesis of chiral thienopyrrolone derivatives. nih.gov

Heterogeneous Catalysis : Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. researchgate.net Solid acid or base catalysts could potentially be used to promote the condensation and cyclization reactions in thienopyrrolone synthesis, replacing traditional homogeneous catalysts that can be difficult to remove from the reaction mixture.

Electrochemical Synthesis as an Emerging Method for Brominated Heterocycles

Electrochemical synthesis is gaining recognition as a green and efficient method for carrying out chemical transformations. nih.gov By using electricity as a "reagent," electrosynthesis can often avoid the use of harsh and toxic oxidizing or reducing agents.

The electrochemical bromination of thiophene and its derivatives has been demonstrated to be an effective method for introducing bromine atoms onto the thiophene ring. wikipedia.org Anodic oxidation of a bromide salt generates bromine in situ, which can then react with the thiophene substrate. This method offers a high degree of control over the reaction conditions and can be performed under mild conditions.

Furthermore, electrochemical methods can be employed for the synthesis of heterocyclic rings. organic-chemistry.org Electrosynthesis can facilitate cyclization reactions through the generation of reactive intermediates. For the synthesis of this compound, a potential electrochemical strategy could involve the anodic oxidation of a suitable precursor to induce an intramolecular cyclization, either before or after an electrochemical bromination step. This approach offers a promising avenue for the development of a sustainable and efficient synthesis of this and related brominated heterocycles.

Reactivity and Mechanistic Investigations of 2 Bromo 4h Thieno 2,3 C Pyrrol 6 5h One and Its Derivatives

Electrophilic Aromatic Substitution Reactions on Brominated Thienopyrrolones

The thieno[2,3-c]pyrrolone ring system is an electron-rich aromatic scaffold, making it susceptible to electrophilic aromatic substitution (EAS). Both the thiophene (B33073) and pyrrole (B145914) rings contribute to this reactivity. Generally, in fused five-membered heterocyclic systems, the position alpha to the heteroatom is the most favored site for electrophilic attack due to the superior stabilization of the resulting cationic intermediate. For the parent 4H-thieno[2,3-c]pyrrol-6(5H)-one, the positions of highest electron density are C3 on the thiophene ring and C7 on the pyrrole ring.

The lactam carbonyl group at C6 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation, coupled with the directing effect of the bromine, suggests that further electrophilic substitution will preferentially occur on the thiophene ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one

Reagent/Reaction Predicted Major Product Mechanistic Rationale
Br₂/FeBr₃ (Bromination) 2,3-dibromo-4H-thieno[2,3-c]pyrrol-6(5H)-one The existing bromine atom at C2 directs the incoming electrophile (Br⁺) to the ortho position (C3).
HNO₃/H₂SO₄ (Nitration) 2-bromo-3-nitro-4H-thieno[2,3-c]pyrrol-6(5H)-one The powerful electrophile (NO₂⁺) will substitute at the most activated available position, which is C3.
SO₃/H₂SO₄ (Sulfonation) This compound-3-sulfonic acid Similar to nitration, sulfonation is expected to occur at the C3 position.

The mechanism of these reactions follows the classical EAS pathway: generation of a potent electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), and subsequent deprotonation to restore aromaticity. The stability of the sigma complex is the key determinant of the regioselectivity.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the C2 position of the thiophene ring is an aryl bromide. Aryl halides are generally unreactive towards classical nucleophilic substitution reactions (SN1 and SN2) under standard conditions. This is due to the high strength of the C(sp²)-Br bond and the steric hindrance of the aromatic ring.

However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. In this compound, the lactam carbonyl and the fused pyrrole ring may provide some degree of activation. For an SNAr reaction to proceed, a strong nucleophile is required, and the reaction often necessitates harsh conditions such as high temperatures and pressures.

The mechanism of an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system. The subsequent departure of the bromide ion restores the aromaticity.

Table 2: Potential Nucleophilic Substitution Reactions at the C2-Bromine Center

Nucleophile Reagent Potential Product Reaction Type
Hydroxide NaOH (aq), high temp. 2-hydroxy-4H-thieno[2,3-c]pyrrol-6(5H)-one SNAr
Alkoxide NaOR, high temp. 2-alkoxy-4H-thieno[2,3-c]pyrrol-6(5H)-one SNAr
Amine RNH₂, high temp. 2-(alkylamino)-4H-thieno[2,3-c]pyrrol-6(5H)-one SNAr

It is important to note that these reactions may have limited synthetic utility due to the required forcing conditions, which could lead to decomposition of the starting material.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety (e.g., Stille Coupling)

A more versatile and widely employed method for the functionalization of this compound is through palladium-catalyzed cross-coupling reactions. The C-Br bond serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The Stille coupling, which involves the reaction of an organotin reagent with an organic halide in the presence of a palladium catalyst, is a prominent example.

The catalytic cycle of the Stille coupling generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thienopyrrolone, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling Reaction Coupling Partner Catalyst/Ligand Product
Stille R-Sn(Bu)₃ Pd(PPh₃)₄ 2-R-4H-thieno[2,3-c]pyrrol-6(5H)-one
Suzuki R-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ 2-R-4H-thieno[2,3-c]pyrrol-6(5H)-one
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Et₃N 2-(alkynyl)-4H-thieno[2,3-c]pyrrol-6(5H)-one

These reactions are typically carried out under mild conditions and exhibit high functional group tolerance, making them powerful tools for the synthesis of a diverse range of derivatives.

Intramolecular Cyclization and Rearrangement Mechanisms in Thienopyrrolone Systems

The thienopyrrolone scaffold can participate in various intramolecular cyclization and rearrangement reactions, often triggered by the introduction of appropriate functional groups. For instance, a derivative of this compound with a suitable nucleophilic side chain at the N5 position could undergo intramolecular cyclization onto the thiophene ring.

One possible rearrangement is the Dimroth rearrangement, which is common in nitrogen-containing heterocyclic systems. This type of rearrangement involves the opening of the heterocyclic ring followed by recyclization to form an isomeric heterocycle. While not directly involving the bromine atom, the electronic nature of the brominated thienopyrrolone could influence the propensity for such rearrangements.

Furthermore, palladium-catalyzed intramolecular C-H activation and cyclization could lead to the formation of more complex polycyclic systems. For example, if a substituent with an activatable C-H bond is introduced at the C3 position (via a cross-coupling reaction), subsequent intramolecular cyclization could form a new ring fused to the thiophene moiety.

Photochromic Transformations and Associated Mechanistic Insights for Thienopyrroles

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Diarylethenes, which contain two aromatic rings connected by a double bond, are a well-studied class of photochromic compounds. Thienopyrrole derivatives can be incorporated into diarylethene structures, and their photochromic properties have been investigated.

A thienopyrrole-based diarylethene would typically undergo a reversible 6π-electrocyclization reaction upon irradiation with UV light, converting the open-ring isomer to a closed-ring isomer. The closed-ring form generally absorbs at longer wavelengths (in the visible region) than the open-ring form, leading to a color change. The reverse reaction, ring-opening, can be induced by irradiation with visible light or, in some cases, by heat.

The mechanism involves the conrotatory or disrotatory movement of the aryl groups during the cyclization and ring-opening processes, governed by the Woodward-Hoffmann rules. The quantum yield and thermal stability of the isomers are crucial parameters for practical applications and can be tuned by modifying the substituents on the thienopyrrole rings. The presence of the bromine atom and the lactam functionality in this compound would be expected to influence the electronic and steric properties of the system, thereby affecting its photochromic behavior if incorporated into a diarylethene structure.

Advanced Spectroscopic and Physico Chemical Characterization of 2 Bromo 4h Thieno 2,3 C Pyrrol 6 5h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon resonances, confirming the connectivity and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton on the thiophene (B33073) ring, the methylene (B1212753) protons of the pyrrolone ring, and the N-H proton of the lactam. The anticipated chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the electronic characteristics of the fused heterocyclic system.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment. The carbonyl carbon of the lactam is expected to resonate at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom No.Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1-~125-130
2-~110-115
37.10-7.20 (s)~115-120
44.10-4.20 (s)~45-50
58.00-8.50 (br s)-
6-~170-175
7-~135-140

Note: Predicted values are based on the analysis of related thieno[2,3-c]pyrrole and bromothiophene structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

To further confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed. These techniques reveal through-bond and through-space correlations between nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between geminal protons within the methylene group of the pyrrolone ring, if they were magnetically non-equivalent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would correlate each proton with its directly attached carbon atom. For instance, the signal for the thiophene proton would show a cross-peak with the corresponding thiophene carbon signal, and the methylene protons would correlate with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the thiophene proton to the quaternary carbons of the thiophene ring and the carbon of the methylene group, as well as the methylene protons to the carbonyl carbon and the quaternary carbons of the thiophene ring. The N-H proton would be expected to show a correlation to the carbonyl carbon and the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a planar molecule like this, NOESY could help confirm the proximity of the thiophene proton to the methylene protons.

HETCOR (Heteronuclear Correlation): Similar to HMQC/HSQC, HETCOR provides correlations between directly bonded carbon and proton atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the N-H and C=O groups of the lactam, the C-H and C=C bonds of the thiophene ring, and the C-Br bond.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
N-H~3200-3300~3200-3300Stretching
C-H (thiophene)~3100-3150~3100-3150Stretching
C-H (methylene)~2850-2960~2850-2960Stretching
C=O (lactam)~1680-1700~1680-1700Stretching
C=C (thiophene)~1500-1600~1500-1600Stretching
C-N~1300-1400~1300-1400Stretching
C-Br~500-600~500-600Stretching

Note: These are predicted frequency ranges and the exact values can be influenced by intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₆H₄BrNOS, HRMS would confirm this composition. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M]⁺ (for ⁷⁹Br)217.9251
[M]⁺ (for ⁸¹Br)219.9231

UV-Visible Spectroscopy for Electronic Structure and Optical Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with the conjugated thienopyrrole system. The fusion of the electron-rich thiophene ring with the electron-withdrawing pyrrolone moiety is likely to result in absorption maxima in the near-UV region. The bromine substituent may cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.

Table 4: Predicted UV-Visible Absorption Data for this compound

SolventPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Dichloromethane~280-300~10,000-15,000π-π
Dichloromethane~320-340~5,000-10,000π-π

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Electrochemical Characterization using Cyclic Voltammetry for Redox Properties and Energy Levels

Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of a compound and to estimate the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The thienopyrrole core is known to be electroactive. The presence of the electron-donating thiophene ring fused to the electron-accepting pyrrolone moiety suggests that the compound could exhibit both oxidation and reduction processes. The bromine atom, being an electron-withdrawing group, is expected to make the oxidation of the molecule more difficult (higher oxidation potential) and the reduction easier (less negative reduction potential) compared to the unsubstituted analogue.

Table 5: Predicted Electrochemical Data for this compound

ProcessPredicted Potential (V vs. Fc/Fc⁺)Description
Oxidation~1.0 - 1.2Irreversible oxidation of the thienopyrrole system
Reduction~-1.5 - -1.7Reversible or quasi-reversible reduction

From these redox potentials, the HOMO and LUMO energy levels can be estimated, which are crucial parameters for assessing the potential of the compound in organic electronic devices.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (Implied)

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. The determination of a crystal structure provides unequivocal proof of molecular connectivity and offers detailed insights into the three-dimensional arrangement of atoms and molecules in the solid state. This includes precise measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation.

While specific crystallographic data for the title compound is not available, the principles of X-ray crystallography would be applied to elucidate its solid-state structure. Such a study would reveal the planarity of the fused thieno[2,3-c]pyrrole ring system, the conformation of the lactam ring, and the spatial orientation of the bromine substituent.

Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, as well as potential halogen bonding or π-π stacking interactions. These non-covalent forces are crucial in dictating the supramolecular architecture and influencing the material's bulk properties, including melting point, solubility, and stability.

The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, is a primary resource for such information. cam.ac.uk A search of the CSD and other scientific databases indicates that while crystal structures for related thieno[2,3-c]pyrrole derivatives and other brominated heterocyclic compounds have been determined, the specific data for this compound remains to be published. nih.govnih.govmdpi.comresearchgate.net The eventual elucidation of its crystal structure would be a valuable addition to the field, providing a benchmark for computational models and a deeper understanding of its chemical and physical properties.

Computational Chemistry and Molecular Modeling Studies of 2 Bromo 4h Thieno 2,3 C Pyrrol 6 5h One

Density Functional Theory (DFT) Calculations for Electronic Structure, Orbital Energies (HOMO/LUMO), and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state properties, optimized geometry, and energetics of a compound. For molecules in the thienopyrrole family, DFT calculations are routinely performed using functionals like B3LYP or MPW1PW91 with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

A key outcome of DFT calculations is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are critical for understanding a molecule's electronic properties and reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

For related thieno[3,4-c]pyrrole-4,6-dione-based molecules, DFT calculations have been used to tune these energy levels by modifying peripheral chemical groups. nih.gov For 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one, the electron-withdrawing nature of the bromine atom and the carbonyl group, combined with the electron-rich thieno[2,3-c]pyrrole core, would be expected to significantly influence the HOMO and LUMO energy levels. Time-Dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra (UV-Vis), correlating electronic transitions with observed absorption peaks. squarespace.com

Illustrative DFT-Calculated Properties for a Thienopyrrole Scaffold This table presents typical data obtained from DFT calculations on a related thienopyrrole core structure to illustrate the expected values for this compound.

ParameterCalculated Value (eV)Description
EHOMO -5.70 to -5.95Energy of the Highest Occupied Molecular Orbital.
ELUMO -3.63 to -4.30Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) 1.41 to 2.23The difference between LUMO and HOMO energies, indicating chemical stability.
Dipole Moment 1.5 - 3.0 DA measure of the molecule's overall polarity.

Quantum Chemical Descriptors and Reactivity Prediction Analyses

From the fundamental energies calculated by DFT, a range of quantum chemical descriptors can be derived to predict the reactivity of this compound. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity tendencies.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

These descriptors are crucial for understanding how the molecule will behave in chemical reactions. For instance, the electrophilicity index can predict whether a molecule will act as an electrophile in reactions like cycloadditions. Studies on the reactivity of related pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffolds have utilized these principles to understand their chemical behavior in alkylation, reduction, and halogenation reactions. mdpi.com

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient, Interaction Region Indicator)

Non-covalent interactions (NCIs) are dominant forces that govern molecular recognition, crystal packing, and ligand-protein binding. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion within a molecule or between molecules. This is often achieved by plotting the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue.

The resulting 3D plots use color-coded isosurfaces to identify different types of interactions:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive interactions, such as steric clashes.

For this compound, NCI analysis could reveal intramolecular hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as intermolecular interactions that would dictate its solid-state packing. In studies of other substituted pyrroles, C-H···O interactions have been identified as important factors in their supramolecular arrangements. nih.gov Understanding these forces is critical for crystal engineering and for predicting how the molecule might interact with a biological target.

Molecular Docking and Protein-Ligand Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for predicting binding affinity and mode.

For a molecule like this compound, docking studies would be essential to explore its potential as a therapeutic agent. The thienopyrrole scaffold is present in various compounds designed as kinase inhibitors or other enzyme modulators. Docking simulations involving related thieno[2,3-c]pyridines and thieno[2,3-d]pyrimidines have been used to predict their binding to targets like Hsp90, EGFR, and PI3K. nih.govnih.govnih.gov

The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a low-energy 3D conformation of the ligand (this compound).

Using a docking algorithm (e.g., AutoDock Vina) to systematically sample different ligand poses within the protein's active site. amazonaws.com

Scoring the poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

The results can reveal key interactions, such as hydrogen bonds between the ligand's N-H or C=O groups and amino acid residues in the active site, which stabilize the protein-ligand complex. semanticscholar.org

Illustrative Molecular Docking Results for a Thienopyrrole Ligand This table shows representative data from a docking study of a thienopyrrole derivative against a protein kinase, illustrating potential findings for this compound.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
EGFR Kinase -8.5MET793Hydrogen Bond (N-H)
LEU718Hydrophobic
VAL726Hydrophobic
Hsp90 -7.9ASP93Hydrogen Bond (C=O)
LEU107Hydrophobic
PHE138π-π Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR can predict the activity of new, unsynthesized compounds.

For a series of derivatives based on the this compound scaffold, a 3D-QSAR study could be highly informative. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. These techniques generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors successfully created predictive CoMFA and CoMSIA models. nih.govrsc.org The resulting contour maps indicated that:

Green contours marked regions where bulky, sterically favorable groups would enhance activity.

Yellow contours showed areas where bulky groups would be detrimental.

Blue contours identified locations where electropositive groups would be beneficial.

Red contours indicated where electronegative groups would increase activity.

Such a study on this compound analogues could guide the rational design of more potent compounds by suggesting specific modifications to the core structure. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand in a protein's active site, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational changes, flexibility, and the stability of a protein-ligand complex.

An MD simulation for this compound, either alone in a solvent (to study its conformational preferences) or complexed with a protein target, would provide critical information. When applied to a protein-ligand complex derived from docking, MD simulations can:

Assess the stability of the binding pose over time (e.g., nanoseconds).

Calculate the root-mean-square deviation (RMSD) to measure how much the ligand's position deviates from its initial docked pose. A stable RMSD suggests a stable binding mode.

Analyze the persistence of key interactions, like hydrogen bonds, throughout the simulation.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA for a more accurate estimation of binding affinity.

Studies on related thieno[3,2-b]pyrrole inhibitors have used MD simulations to confirm the stability of docked poses and identify crucial residues, such as Asn535 in the LSD1 enzyme, that play a key role in stabilizing the inhibitor. rsc.org These dynamic insights are essential for validating docking results and understanding the true nature of the molecular recognition process.

Structure Activity Relationship Sar Studies and Rational Design Strategies Involving Thieno 2,3 C Pyrrol 6 5h One Scaffolds

Impact of Substituents, Including the Bromine Atom at the 2-position, on Molecular Interactions and Biological Activity

The biological activity of the thieno[2,3-c]pyrrol-6(5H)-one scaffold is highly sensitive to the nature and position of its substituents. Alterations to the core structure can significantly modify the compound's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution. These changes, in turn, influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

The introduction of a bromine atom at the 2-position of the thiophene (B33073) ring is a key modification. Halogens, like bromine, can influence molecular interactions in several ways. They can act as a hydrophobic group, participate in halogen bonding (a noncovalent interaction with an electron-rich atom), and alter the electronic properties of the aromatic system. Studies on related thieno[2,3-b]pyrrol-5-one derivatives have demonstrated the importance of halogen substituents in enhancing anticancer activity. For instance, in studies against the MCF-7 human breast cancer cell line, chloro- and bromo-substituted compounds proved to be more potent in cell viability assays than other variants. tandfonline.com It was observed that a bromo-substituted derivative exhibited a half-maximal inhibitory concentration (IC₅₀) of 44.07 µg/mL, showing greater potency compared to the standard drug Gefitinib, which had an IC₅₀ of 58.07 µg/mL. tandfonline.com

Beyond the 2-position, substitutions on other parts of the scaffold, such as the pyrrolone nitrogen or the aromatic rings of appended groups, also play a critical role. For example, in the related thieno[2,3-d]pyrimidine (B153573) series, the placement of fluoro substituents on an N-phenyl ring can dramatically alter biological activity. scielo.br Subtle modifications can even lead to profound changes in the pharmacological profile of the compound. Research on a thieno[2,3-d]pyrimidine scaffold showed that minor changes to amino substituents at the 4-position could switch the compound's activity from a negative allosteric modulator to a partial agonist at the dopamine (B1211576) D₂ receptor. monash.edu This highlights the intricate relationship between a substituent's structure and its effect on molecular interactions and the resulting biological response.

Table 1: Effect of Halogen Substitution on Anticancer Activity (MCF-7 Cell Line)
CompoundSubstituentIC₅₀ (µg/mL)Reference
Thieno[2,3-b]pyrrol-5-one Derivative (15b)Chloro40.36 tandfonline.com
Thieno[2,3-b]pyrrol-5-one Derivative (15c)Bromo44.07 tandfonline.com
Gefitinib (Standard)-58.07 tandfonline.com

Bioisosteric Replacements within the Thienopyrrolone Framework and their Activity Implications

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to modulate potency, selectivity, and pharmacokinetic properties. Within the thieno[2,3-c]pyrrol-6(5H)-one framework, several bioisosteric replacements can be envisioned to probe the structural requirements for biological activity.

A fundamental bioisosteric replacement involves substituting the thiophene ring itself. The sulfur atom in the thiophene ring acts as a hydrogen bond acceptor, and its replacement with other heterocycles can test the importance of this interaction. nih.gov For example, replacing the thiophene ring of a thieno[2,3-d]pyrimidine with a pyrrole (B145914) ring introduces a hydrogen bond donor (the pyrrole N-H), which can fundamentally alter target engagement. nih.gov This strategy helps to elucidate whether an acceptor or donor is preferred at that position for optimal binding. Similarly, replacing a benzene (B151609) ring with a thiophene ring is a widely applied modification in medicinal chemistry. nih.govmdpi.com This change can alter the molecule's electronic properties and metabolic stability while maintaining a similar size and shape.

Another powerful application of this principle is "scaffold hopping," where the core heterocyclic system is replaced entirely with a structurally distinct but functionally similar scaffold. In the development of metabotropic glutamate (B1630785) receptor 5 (mGlu₅) modulators, a picolinamide (B142947) core was successfully replaced with a thieno[3,2-b]pyridine (B153574) scaffold, leading to a new series of potent compounds. nih.gov This demonstrates that the essential pharmacophoric features can be maintained even with significant changes to the central framework. These strategies are invaluable for navigating patent landscapes and discovering novel chemical series with improved drug-like properties.

Table 2: Examples of Bioisosteric Replacements in Thieno-Fused Scaffolds
Original Group/ScaffoldBioisosteric ReplacementRationale/ImplicationReference
Pyrrole Ring (N-H)Thiophene Ring (S)Tests the significance of a hydrogen bond donor vs. an acceptor. nih.gov
Benzene RingThiophene RingAlters electronic properties and metabolism while conserving size. nih.govmdpi.com
Picolinamide ScaffoldThieno[3,2-b]pyridine ScaffoldScaffold hopping to identify novel chemotypes with similar activity. nih.gov

Targeted Structural Modifications for Enhanced Biological Target Engagement

Once a biological target has been identified, structural modifications can be rationally designed to enhance the binding affinity and selectivity of the thienopyrrolone scaffold. This approach relies on understanding the three-dimensional structure of the target's binding site, often obtained through X-ray crystallography or homology modeling.

A primary goal is to introduce functional groups that can form specific, high-energy interactions with amino acid residues in the binding pocket. For kinase inhibitors based on the related thieno[2,3-d]pyrimidine scaffold, modifications are often aimed at forming hydrogen bonds with key residues in the hinge region of the kinase domain. nih.gov For instance, in the design of VEGFR-2 inhibitors, molecular docking studies revealed that specific derivatives form crucial hydrogen bonds with residues such as Cys919, Glu885, and Asp1046, anchoring the inhibitor in the active site. researchgate.net

Modifications can also be targeted to exploit other noncovalent interactions, such as hydrophobic or ionic interactions. In the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors, a series of thieno[2,3-d]pyrimidine derivatives were synthesized with various modifications at the 6-position to probe the binding pocket. nih.gov Introducing a 4-(2-methylaminoethoxy)phenyl group at this position led to a compound with good inhibitory activity against FLT3 and effective antiproliferative activity against leukemia cell lines. nih.gov This demonstrates how targeted modifications, guided by an understanding of the target's structure, can lead to significant improvements in potency and cellular efficacy.

Application of Rational Drug Design Principles in Thienopyrrolone Scaffold Optimization

Computational tools are central to this process. Molecular docking is used to predict the binding poses of designed analogs within a target's active site, helping to prioritize which compounds to synthesize. nih.govresearchgate.net Molecular dynamics simulations can then be used to assess the stability of these predicted binding modes over time. researchgate.net Furthermore, pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information can guide the design of new scaffolds or modifications that retain these key features. researchgate.net

A critical aspect of optimization is improving metabolic stability. Early-stage compounds, while potent, may suffer from rapid metabolism by liver enzymes, limiting their therapeutic potential. In the optimization of FLT3 inhibitors, initial promising compounds exhibited poor metabolic stability in liver microsomes. nih.gov Subsequent rational modifications, such as the strategic placement of a methyl group, led to the discovery of an analog with greatly enhanced metabolic stability without sacrificing potency. nih.gov This holistic approach, which balances the optimization of on-target potency with the improvement of pharmacokinetic properties, is essential for transforming a promising chemical scaffold into a viable drug candidate.

Advanced Applications in Organic Synthesis and Materials Science

2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one as a Versatile Building Block in Complex Molecule Synthesis

The presence of a bromine atom on the thiophene (B33073) ring of this compound makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental tools in the construction of complex organic molecules. The enhanced electrophilicity at the brominated carbon facilitates reactions such as Suzuki, Stille, and other palladium-catalyzed couplings. nih.govmdpi.com These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of a diverse library of derivatives.

The thienopyrrole core itself is a valuable scaffold, and the ability to functionalize it through cross-coupling reactions expands its utility significantly. For instance, the Suzuki cross-coupling of bromoindazoles with pyrrole (B145914) and thiophene boronic acids has been shown to proceed in good yields, providing a facile route to heteroaryl-substituted indazoles. nih.gov Similarly, brominated thienopyrroles can be expected to undergo analogous reactions, allowing for the construction of larger, more complex molecular architectures. The resulting compounds, with their extended π-conjugated systems, are of interest for their potential applications in materials science and medicinal chemistry.

Table 1: Examples of Cross-Coupling Reactions Utilizing Brominated Heterocycles

Cross-Coupling ReactionCatalystReactantsProduct Type
Suzuki-MiyauraPd(dppf)Cl₂5-bromoindazoles, N-Boc-2-pyrroleboronic acid5-(pyrrol-2-yl)indazoles
Suzuki-MiyauraPd(dppf)Cl₂5-bromoindazoles, 2-thiopheneboronic acid5-(thiophen-2-yl)indazoles
StillePd(PPh₃)₄Brominated benzothiadiazole, organostannanesThiophene-flanked benzothiadiazole

Utilization in Polymer Chemistry for Organic Electronic Materials

The development of novel organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices. Thieno[3,2-b]pyrrole and its isomers have emerged as promising building blocks for these materials due to their electron-rich nature and the ability to form extended π-conjugated systems. acs.orgnih.gov The incorporation of such heterocyclic systems into polymers can lead to materials with desirable electronic properties, such as high charge carrier mobility.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Thienopyrrole derivatives are actively being investigated for their potential in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, materials based on thienothiophene, a related fused thiophene structure, have been successfully used as emitters. beilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org For example, a donor-π-acceptor compound incorporating a thieno[3,2-b]thiophene (B52689) linker has been shown to exhibit efficient green emission in a solution-processed OLED. beilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org The high fluorescence quantum yields of such materials, both in solution and in the solid state, are a key factor for their application in OLEDs. beilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org

In the realm of OSCs, polymers based on thieno[3,4-c]pyrrole-4,6-dione, a structurally related compound, have demonstrated significant potential. researchgate.netrsc.org These polymers often exhibit deep highest occupied molecular orbital (HOMO) energy levels and wide bandgaps, which are advantageous for achieving high open-circuit voltages in solar cells. rsc.org Furthermore, thieno[3,2-b]pyrrole has been employed as a building block for non-fullerene acceptors in high-performance polymer solar cells, leading to devices with high power conversion efficiencies. nih.govbohrium.com

Table 2: Performance of a Thienothiophene-Based OLED

ParameterValue
Maximum Power Efficiency6.70 lm/W
Maximum Current Efficiency10.6 cd/A
Maximum External Quantum Efficiency4.61%
Emission ColorGreen

Development of Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of organic electronics, and the performance of these devices is highly dependent on the charge transport properties of the organic semiconductor used. Thieno[3,2-b]pyrrole has been identified as a valuable building block for the synthesis of p-type organic semiconductors for OFETs. acs.orgnih.gov Donor-acceptor small molecules based on a thieno[3,2-b]pyrrole donor and a benzo[c] nih.govresearchgate.netmorressier.comthiadiazole acceptor have been synthesized and shown to exhibit good hole mobility in OFETs. acs.orgnih.gov The charge carrier mobility of these materials can be influenced by factors such as the backbone curvature of the molecule. acs.orgnih.gov

Furthermore, conjugated polymers based on diketopyrrolopyrrole and thieno[3,2-b]thiophene have been developed and have shown high hole mobilities in thin-film transistors. rsc.org The introduction of the thienopyrrole moiety into conjugated polymers can enhance their charge transport properties and stability, making them suitable for use in OFETs. morressier.com

Role as a Privileged Scaffold in Medicinal Chemistry Lead Optimization

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The thienopyrrole core is emerging as one such scaffold. researchgate.net The structural rigidity and the specific arrangement of heteroatoms in the thienopyrrole system allow for interactions with a variety of biological macromolecules, including enzymes and receptors.

The thieno[3,2-b]pyrrole scaffold has been explored for the development of anticancer agents. researchgate.net Derivatives of this scaffold have shown inhibitory activity against colon cancer cells. researchgate.net Furthermore, the related thienopyrimidine scaffold, which also features a fused thiophene ring, has been extensively studied for the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov The structural similarity of thienopyrimidines to the purine (B94841) bases of DNA and RNA contributes to their ability to interact with the ATP-binding site of kinases. nih.gov Given these precedents, the this compound core represents a promising starting point for the design and synthesis of novel kinase inhibitors and other potential therapeutic agents.

Integration into Photochromic Systems for Advanced Optical Memory Devices

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property makes them attractive for a range of applications, including optical data storage, smart windows, and molecular switches. The synthesis of photochromic compounds based on thieno[3,2-b]pyrrole derivatives has been reported. researchgate.net For instance, novel spiropyrans and spirooxazines incorporating a thienopyrrole moiety have been synthesized. researchgate.net

Furthermore, photochromic 1,2-dihetarylethenes have been synthesized for the first time using thienopyrrole as a key building block. acs.org These compounds exhibit thermally stable photochromic properties and can undergo multiple cycles of photoinduced transitions between their open and closed forms. acs.org The ability to control the color and other properties of these molecules with light opens up possibilities for their use in advanced optical memory devices, where data can be written, read, and erased using light.

Future Research Directions and Unexplored Avenues for 2 Bromo 4h Thieno 2,3 C Pyrrol 6 5h One Research

Development of Novel and Highly Sustainable Synthetic Routes

The advancement of research into 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one is contingent upon the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on multi-step procedures with harsh reagents and solvents. Future research should prioritize the development of novel, sustainable synthetic routes.

Key areas of focus should include:

Green Chemistry Approaches: Exploration of microwave-assisted synthesis, flow chemistry, and the use of eco-friendly solvents to reduce reaction times, energy consumption, and waste generation.

Catalytic Methods: Investigation of transition-metal-catalyzed C-H activation and annulation reactions to construct the thieno[2,3-c]pyrrolone core in a more atom-economical manner.

A comparative analysis of potential synthetic routes is presented in the table below:

Synthetic Strategy Potential Advantages Challenges to Overcome Key Performance Indicators
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced reaction control.Scale-up limitations, potential for localized overheating.Reaction time, yield, energy consumption.
Flow ChemistryPrecise control over reaction parameters, improved safety, ease of scalability.Initial setup costs, potential for clogging with solid intermediates.Throughput, yield, purity.
C-H Activation/AnnulationHigh atom economy, reduced pre-functionalization steps.Catalyst development, regioselectivity control.Catalyst loading, turnover number, regioselectivity.
Multi-Component ReactionsHigh synthetic efficiency, molecular diversity from simple starting materials.Optimization of reaction conditions for multiple components.Step economy, overall yield, diversity of accessible analogs.

Comprehensive Exploration of Diverse Reactivity Profiles and Catalytic Transformations

The bromine atom at the 2-position of the thieno[2,3-c]pyrrolone core is a key functional handle for a wide range of chemical transformations. A thorough investigation of its reactivity is crucial for the synthesis of diverse derivatives with tailored properties.

Future research should systematically explore:

Cross-Coupling Reactions: Extensive studies on Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents at the 2-position.

Metal-Halogen Exchange: Investigation of lithium-halogen and magnesium-halogen exchange reactions to generate organometallic intermediates for subsequent functionalization.

Direct C-H Functionalization: Exploration of modern catalytic methods for the direct functionalization of other positions on the heterocyclic core, offering alternative pathways for derivatization.

The following table outlines potential catalytic transformations and their expected outcomes:

Reaction Type Catalyst/Reagent Expected Product Class Potential Applications
Suzuki CouplingPalladium catalyst, boronic acid/ester2-Aryl/heteroaryl derivativesOrganic electronics, medicinal chemistry
Sonogashira CouplingPalladium/copper catalyst, terminal alkyne2-Alkynyl derivativesMaterial science, chemical biology
Buchwald-Hartwig AminationPalladium catalyst, amine2-Amino derivativesMedicinal chemistry, pharmacology
Stille CouplingPalladium catalyst, organostannane2-Alkyl/aryl/vinyl derivativesPolymer chemistry, material science

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in-situ spectroscopic techniques is paramount.

Future studies should employ:

In-situ FTIR and Raman Spectroscopy: To monitor the formation and consumption of key functional groups in real-time, providing insights into reaction pathways and identifying transient intermediates.

In-situ NMR Spectroscopy: To obtain detailed structural information about reactants, intermediates, and products as the reaction progresses, aiding in the elucidation of complex reaction mechanisms.

Process Analytical Technology (PAT): Integration of these in-situ techniques into a PAT framework to enable real-time process control and optimization of synthetic procedures.

Synergistic Integration of Computational and Experimental Methodologies for Predictive Design

The integration of computational modeling with experimental studies can significantly accelerate the discovery and optimization of novel this compound derivatives.

A synergistic approach should involve:

Density Functional Theory (DFT) Calculations: To predict the electronic properties, reactivity, and spectroscopic signatures of the parent compound and its derivatives.

Molecular Docking and Dynamics Simulations: To predict the binding modes and affinities of derivatives with biological targets, guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate the structural features of derivatives with their biological activity or material properties.

Expanding the Scope of Biological Target Engagement Studies Beyond Initial Findings

While the biological profile of this compound is largely unknown, the thienopyrrole scaffold is present in compounds with a range of biological activities. A broad and systematic investigation of its potential therapeutic applications is warranted.

Future research should focus on:

High-Throughput Screening: Screening of a library of derivatives against a diverse panel of biological targets, including kinases, proteases, and GPCRs.

Phenotypic Screening: Evaluating the effects of the compounds in cell-based assays to identify novel therapeutic applications without a preconceived target.

Target Identification and Validation: For compounds that exhibit interesting biological activity, employing chemoproteomics and other advanced techniques to identify their molecular targets.

The following table outlines potential therapeutic areas for investigation:

Therapeutic Area Potential Molecular Targets Rationale
OncologyProtein kinases, histone deacetylases (HDACs)Many heterocyclic compounds are known to inhibit key signaling pathways in cancer.
Infectious DiseasesBacterial or viral enzymesThe thienopyrrole scaffold can serve as a template for the design of novel antimicrobial agents.
Neurological DisordersG-protein coupled receptors (GPCRs), ion channelsFused heterocyclic systems are prevalent in centrally acting drugs.
Inflammatory DiseasesCyclooxygenases (COX), lipoxygenases (LOX)The anti-inflammatory potential of related heterocyclic compounds has been reported.

Innovation in Material Science Applications and Device Performance Optimization

The extended π-system and tunable electronic properties of the thieno[2,3-c]pyrrolone core make it an attractive candidate for applications in material science, particularly in the field of organic electronics.

Future research directions include:

Organic Photovoltaics (OPVs): Design and synthesis of donor-acceptor polymers incorporating the this compound unit to explore their potential in solar energy conversion.

Organic Field-Effect Transistors (OFETs): Investigation of the charge transport properties of thin films of derivatized thienopyrrolones for applications in flexible electronics.

Organic Light-Emitting Diodes (OLEDs): Exploration of the photoluminescent properties of novel derivatives for use as emitters or host materials in OLED devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving cyclization steps. For example, analogous thienopyrrolones are prepared using N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanocarboxamides under reflux in ethanol with K₂CO₃. Reaction progress is monitored by TLC, and intermediates are purified via column chromatography or recrystallization. Key characterization techniques include ¹H/¹³C NMR for structural elucidation and HRMS for molecular weight confirmation .

Q. What spectroscopic and analytical methods are essential for characterizing thienopyrrolone derivatives?

  • Methodological Answer : ¹H NMR (δ 1.09–8.07 ppm for proton environments) and ¹³C NMR (for carbonyl and aromatic carbons) are critical. IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₆HBrClIN₂S, m/z 375.41). Melting points (e.g., 127–129°C for methyl thienopyrrole carboxylates) and elemental analysis validate purity .

Advanced Research Questions

Q. How can cyclization steps in thienopyrrolone synthesis be optimized to improve yield and selectivity?

  • Methodological Answer : Cyclization efficiency depends on reaction temperature (e.g., 150°C for pyrrolopyrimidines) and base selection (e.g., K₂CO₃ in ethanol). For 5-hydroxy-pyrrol-2-ones, base-assisted cyclization in ethanol with gradient column chromatography (ethyl acetate/PE 1:3–2:1) achieves yields up to 86%. Kinetic studies via TLC and quenching experiments identify optimal reaction times .

Q. What structure-activity relationship (SAR) insights guide the design of thienopyrrolones as MCHR1 antagonists?

  • Methodological Answer : Substitution at the 2- and 5-positions significantly impacts receptor binding. For example, 2-(4-chlorophenyl) and 5-(4-(2-hydroxypropoxy)-3-methoxyphenyl) groups enhance MCHR1 antagonism. SAR studies involve synthesizing analogs with varied aryl/heteroaryl substituents and testing in vitro receptor affinity assays. Bioisosteric replacements (e.g., bromine for chlorine) are explored to balance lipophilicity and potency .

Q. How do computational models predict the nonlinear optical (NLO) properties of thienopyrrolone-fullerene hybrids?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31+G(d,p) level calculates hyperpolarizability (β) and dipole moments. For thieno[2,3-c]pyrrole-dione-fullerene hybrids, rotating the thienopyrrole moiety by θ = 30–60° modulates β from 1.2×10⁻²⁷ to 2.8×10⁻²⁷ esu, indicating angle-dependent NLO switching. Molecular electrostatic potential (MEP) maps identify charge-transfer regions critical for optoelectronic applications .

Q. What strategies mitigate degradation or instability of thienopyrrolones under oxidative conditions?

  • Methodological Answer : Stability studies in DMSO or aqueous buffers (pH 4–9) at 25–40°C identify degradation pathways. Autoxidation of hydrazinyl intermediates (e.g., 4-hydrazinylquinolin-2-ones) forms dimeric pyridazino-diquinolines, suggesting the need for inert atmospheres or radical scavengers. Accelerated stability testing (40°C/75% RH) coupled with LC-MS monitors decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.